molecular formula C11H23ClN2O B6222163 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride CAS No. 2758001-28-2

3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride

Cat. No.: B6222163
CAS No.: 2758001-28-2
M. Wt: 234.8
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Description

3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is an organic compound with potential applications in various fields of research and industry. It is characterized by its unique structure, which includes an amino group, a cycloheptyl ring, and a methylpropanamide moiety. This compound is typically available as a hydrochloride salt, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position.

    Formation of the methylpropanamide moiety: This step involves the reaction of intermediates with methylpropanamide derivatives under controlled conditions.

    Hydrochloride salt formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Including crystallization, filtration, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxides or hydroxyl derivatives.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in the formation of new substituted derivatives.

Scientific Research Applications

3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride
  • 2-amino-N-cyclohexyl-N-methylbenzylamine

Uniqueness

3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cycloheptyl ring and methylpropanamide moiety differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

CAS No.

2758001-28-2

Molecular Formula

C11H23ClN2O

Molecular Weight

234.8

Purity

95

Origin of Product

United States

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